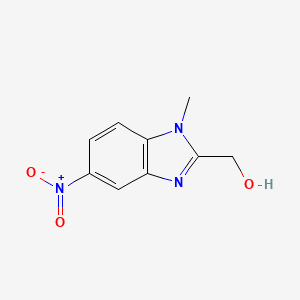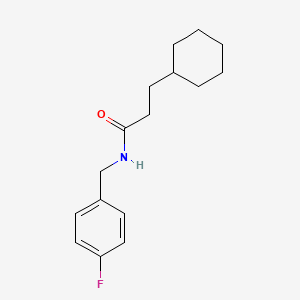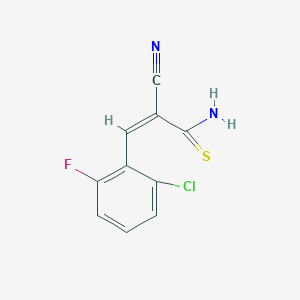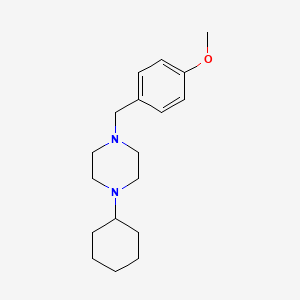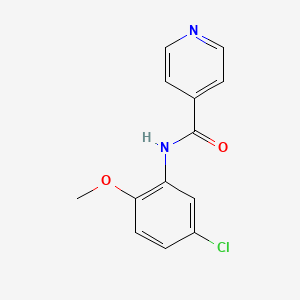
N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea (BCMU) is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of the protein kinase C (PKC) enzyme, which plays a crucial role in many cellular processes. The purpose of
Applications De Recherche Scientifique
N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea has been widely used in scientific research for its ability to inhibit PKC. PKC is involved in many cellular processes, including cell growth, differentiation, and apoptosis. Therefore, N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea has been studied for its potential applications in cancer research, as PKC is often overexpressed in cancer cells. Additionally, N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea has been studied for its potential applications in neurodegenerative diseases, as PKC is involved in the regulation of synaptic plasticity and memory formation.
Mécanisme D'action
N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea inhibits PKC by binding to the enzyme's ATP-binding site. This prevents the enzyme from phosphorylating its substrates, which are involved in many cellular processes. The inhibition of PKC by N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea has been shown to induce apoptosis in cancer cells and improve cognitive function in animal models of neurodegenerative diseases.
Biochemical and Physiological Effects
The inhibition of PKC by N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea has been shown to have a wide range of biochemical and physiological effects. In cancer cells, N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea induces apoptosis by activating caspase-dependent and -independent pathways. In animal models of neurodegenerative diseases, N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea has been shown to improve cognitive function and reduce neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea in lab experiments is its potency as a PKC inhibitor. This allows for the inhibition of PKC at lower concentrations compared to other PKC inhibitors. Additionally, N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea is relatively stable and can be stored for long periods of time. However, one limitation of using N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea is its potential for off-target effects, as PKC is involved in many cellular processes. Therefore, it is important to use appropriate controls and confirm the specificity of N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea's effects.
Orientations Futures
There are many potential future directions for research involving N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea. One area of interest is the development of more selective PKC inhibitors, which would allow for the inhibition of specific PKC isoforms. Additionally, the potential applications of N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea in other disease models, such as autoimmune diseases and cardiovascular diseases, could be explored. Finally, the development of N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea derivatives with improved pharmacokinetic properties could lead to the development of novel therapeutics.
Méthodes De Synthèse
The synthesis of N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea involves the reaction of 4-bromo-2-chloroaniline with morpholine followed by the addition of urea. The resulting product is then purified through recrystallization to obtain the final compound.
Propriétés
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-morpholin-4-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClN3O2/c12-8-1-2-10(9(13)7-8)14-11(17)15-16-3-5-18-6-4-16/h1-2,7H,3-6H2,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIMQSRJDGDWPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)NC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-chlorophenyl)-3-morpholin-4-ylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

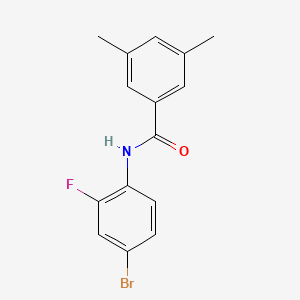

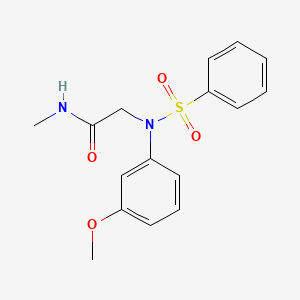
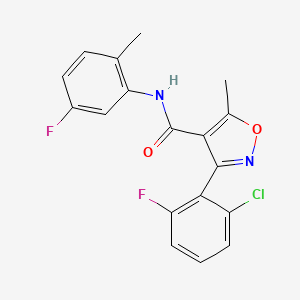
![methyl {3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B5886897.png)

![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-furohydrazide](/img/structure/B5886905.png)
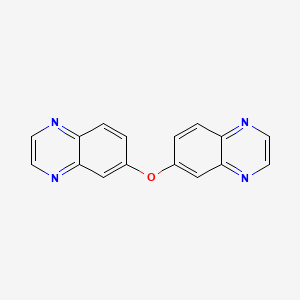
![N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B5886927.png)
